molecular formula C13H14FNO3 B6696027 But-3-en-2-yl 5-acetamido-2-fluorobenzoate

But-3-en-2-yl 5-acetamido-2-fluorobenzoate

Cat. No.: B6696027
M. Wt: 251.25 g/mol
InChI Key: YPHFYBROEFBTCB-UHFFFAOYSA-N
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Description

But-3-en-2-yl 5-acetamido-2-fluorobenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a butenyl group, an acetamido group, and a fluorine atom attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-3-en-2-yl 5-acetamido-2-fluorobenzoate typically involves the esterification of 5-acetamido-2-fluorobenzoic acid with but-3-en-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

But-3-en-2-yl 5-acetamido-2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

But-3-en-2-yl 5-acetamido-2-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of But-3-en-2-yl 5-acetamido-2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • But-3-en-2-yl 5-chloro-2-fluorobenzoate
  • But-3-en-2-yl 5-acetamido-2-chlorobenzoate
  • But-3-en-2-yl 5-acetamido-2-bromobenzoate

Uniqueness

But-3-en-2-yl 5-acetamido-2-fluorobenzoate is unique due to the presence of both an acetamido group and a fluorine atom on the benzoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

but-3-en-2-yl 5-acetamido-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3/c1-4-8(2)18-13(17)11-7-10(15-9(3)16)5-6-12(11)14/h4-8H,1H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHFYBROEFBTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)OC(=O)C1=C(C=CC(=C1)NC(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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